(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Catalog No.
S671755
CAS No.
15159-65-6
M.F
C4H9Br2NO2
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

CAS Number

15159-65-6

Product Name

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrobromide

Molecular Formula

C4H9Br2NO2

Molecular Weight

262.93 g/mol

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1

InChI Key

JDLMXICGDYZOJH-DFWYDOINSA-N

SMILES

C(CBr)C(C(=O)O)N.Br

Canonical SMILES

C(CBr)C(C(=O)O)[NH3+].[Br-]

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)[NH3+].[Br-]

Neuroscience Research:

  • Investigating neurotransmitter function: This molecule shares structural similarities with the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Studies suggest it may interact with GABA receptors, making it a valuable tool for understanding GABAergic signaling pathways in the brain [].

Medicinal Chemistry:

  • Developing new drugs: The unique combination of a chiral amine and a bromide group makes this molecule a potential building block for the design and synthesis of novel drugs, particularly those targeting central nervous system disorders [].

Organic Chemistry:

  • Studying stereochemical reactions: As a chiral molecule, (S)-(+)-2-amino-4-bromobutyric acid hydrobromide can be used to investigate the stereochemical outcomes of various organic reactions, providing insights into reaction mechanisms and catalyst development [].

Biochemistry:

  • Enzymatic studies: This molecule can serve as a substrate or inhibitor for specific enzymes, aiding in the study of enzyme activity, function, and inhibition mechanisms [].

Cell Biology:

  • Probing cellular processes: The molecule's potential interaction with cellular components, such as receptors or transporters, can be utilized to understand various cellular processes, including signal transduction and membrane transport [].

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative with the chemical formula C₄H₉Br₂NO₂ and a molecular weight of 262.93 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the butyric acid chain, which contributes to its unique properties. This compound appears as a white to light yellow crystalline powder and is soluble in water and various organic solvents . It is primarily used in biochemical research, particularly in the synthesis of metalloamino acids and as a reagent in proteomics studies .

There is no documented information regarding a specific mechanism of action for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in biological systems.

As with any research chemical, it is recommended to handle (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide with appropriate safety precautions. Specific hazard information is not available, but general safety guidelines for handling laboratory chemicals should be followed, including:

  • Wearing gloves, safety glasses, and a lab coat.
  • Working in a fume hood.
  • Properly disposing of waste according to institutional guidelines.
Typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with carboxylic acids or amines.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form simpler amines.
  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to different derivatives.

These reactions make it a versatile compound for synthesizing other biologically active molecules .

The biological activity of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is notable in several contexts:

  • Neurotransmitter Modulation: It has been studied for its potential role as an analog of gamma-aminobutyric acid, influencing neurotransmission and exhibiting neuroprotective properties.
  • Antimicrobial Activity: Preliminary studies suggest that compounds related to (S)-(+)-2-Amino-4-bromobutyric acid may possess antimicrobial properties, although more research is needed to confirm these effects.
  • Metabolic Pathways: It may play a role in various metabolic pathways due to its structural similarity to other amino acids involved in protein synthesis and metabolism .

Several methods have been developed for the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide:

  • Bromination of Butyric Acid: Starting from butyric acid, bromination at the 4-position can be achieved using bromine or phosphorus tribromide.
  • Chiral Resolution: Enantiomeric separation techniques can be employed to isolate the (S)-enantiomer from racemic mixtures, often utilizing chiral chromatography.
  • Amine Coupling Reactions: The compound can also be synthesized through coupling reactions involving protected amino acids and bromobutyric acid derivatives .

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide has several applications:

  • Research Reagent: Used extensively in biochemical and pharmacological research, particularly for studying amino acid metabolism and neurotransmitter systems.
  • Synthesis of Derivatives: Acts as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Proteomics: Utilized in proteomics research for labeling and tracking proteins in biological systems .

Interaction studies involving (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide focus on its binding affinity and activity with various biological targets:

  • Receptor Binding: Research indicates potential interactions with GABA receptors, suggesting its role as a GABA analog.
  • Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes involved in amino acid metabolism, although further investigation is required to elucidate these pathways .

Several compounds share structural or functional similarities with (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. These include:

Compound NameStructure SimilarityUnique Features
Gamma-Aminobutyric AcidSimilar backboneNaturally occurring neurotransmitter
2-Amino-3-bromobutyric AcidBromine substitution at different positionPotentially different biological effects
4-BromophenylalanineAromatic substitutionDifferent pharmacological properties

Uniqueness

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is unique due to its specific chiral configuration and the positioning of the bromine atom, which influences its biological activity and reactivity compared to other similar compounds. Its potential applications in neuropharmacology and proteomics further distinguish it from more common amino acids and derivatives .

Key Intermediate for γ-Aminobutyric Acid (GABA) Analog Synthesis

Design of GABA Transaminase (GABA-AT) Inhibitors

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is pivotal in synthesizing GABA analogs that modulate GABA-AT, an enzyme responsible for GABA catabolism. Inhibiting GABA-AT elevates synaptic GABA levels, offering therapeutic potential for neuropathic pain and epilepsy [3] [4]. For example, bromine substitution at the γ-position allows the introduction of hydrophobic moieties that enhance binding to GABA-AT’s active site.

Recent studies demonstrate that derivatives of this compound, such as 4-bromo-2-aminobutanoic acid, exhibit inhibitory activity against murine GABA transporters (mGAT4) with pIC₅₀ values up to 5.36 [3]. Modifications to the α-amino group further improve selectivity, as seen in compound 56a, which shows preferential inhibition of mGAT4 over other subtypes [3].

Table 1: Inhibitory Activity of Selected GABA Analogues

CompoundTargetpIC₅₀Selectivity
56amGAT45.04Moderate
50amGAT25.43Low
39cmGAT45.36High

Conformationally Restricted Neurotransmitter Analogues

The γ-bromine atom in (S)-(+)-2-amino-4-bromobutyric acid hydrobromide facilitates the synthesis of conformationally restricted GABA analogues. By replacing the bromide with cyclic or aromatic groups via nucleophilic substitution, researchers generate rigid structures that mimic GABA’s bioactive conformation . For instance, coupling the brominated precursor with phenylboronic acids yields bicyclic derivatives that exhibit enhanced affinity for GABA_B receptors [4].

Building Block for Metalloamino Acid Production

Selenohomolanthionine Derivatives

This compound serves as a precursor for selenoamino acids, where bromine is displaced by selenol groups. In selenohomolanthionine synthesis, the γ-bromine is replaced with selenocysteine residues under reducing conditions, enabling incorporation into selenium-rich proteins [6]. Such derivatives are critical for studying redox-regulated enzymes and antioxidant therapies.

Table 2: Reaction Conditions for Selenoamino Acid Synthesis

SubstrateReagentTemperatureYield (%)
(S)-2-amino-4-bromobutanoic acidNaHSe, DMF60°C78
(S)-2-amino-4-bromobutanoic acidPhSeSnBu₃, AIBN80°C65

Telluromethionine Synthesis Strategies

Analogous strategies apply to tellurium-containing amino acids. Treating (S)-(+)-2-amino-4-bromobutyric acid hydrobromide with tellurium nucleophiles (e.g., K₂Te) produces telluromethionine analogues, which are used in X-ray crystallography to resolve protein structures [7]. The bromine’s leaving-group ability ensures high regioselectivity during tellurium incorporation.

Macrocyclic Peptidomimetic Development

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor Design

The brominated side chain in this compound enables macrocyclization reactions critical for HCV protease inhibitors. For example, coupling the amino acid with ketoamide precursors generates 15-membered macrocycles that bind NS3/4A with sub-nanomolar affinity . The bromine atom’s steric bulk also prevents undesired ring-opening side reactions.

Isoindoline Carbamate-Containing Therapeutics

Incorporating (S)-(+)-2-amino-4-bromobutyric acid hydrobromide into isoindoline scaffolds yields carbamate derivatives with enhanced pharmacokinetic properties. The bromine atom is replaced with carbamate-forming reagents (e.g., ClCO₂R), resulting in compounds that inhibit proteasomal activity or modulate ion channels .

Table 3: Macrocyclic Peptidomimetics Derived from (S)-2-Amino-4-bromobutyric Acid

ApplicationStructure TypeKey ModificationBiological Target
HCV NS3/4A Inhibitor15-membered macrocycleKetoamide linkageViral protease
Proteasome InhibitorIsoindoline carbamateCarbamate group20S proteasome

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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